Sennoside A,B

Catalog No.
S11155383
CAS No.
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside A,B

Product Name

Sennoside A,B

IUPAC Name

9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-LALZNDFESA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Sennoside A and Sennoside B are natural compounds classified as dianthrone glycosides, primarily derived from the leaves and pods of the senna plant, specifically Cassia angustifolia and Cassia acutifolia. They are known for their laxative properties and have been used traditionally in various cultures for digestive health. The chemical formula for both compounds is C42H38O20C_{42}H_{38}O_{20}, and they exhibit structural differences at specific stereocenters, which contribute to their distinct biological activities. Sennoside A and B are metabolized by gut bacteria into the active metabolite rhein-anthrone, which is responsible for their therapeutic effects .

The primary chemical reaction involving Sennoside A and B is hydrolysis, where they are converted into sennidins A and B, and subsequently into rhein-anthrone. This transformation involves breaking the glycosidic bond between the sugar moiety and the anthraquinone structure. The conversion of Sennoside A to rhein-anthrone occurs through a series of enzymatic reactions facilitated by gut microbiota, which enhances its laxative effect .

Furthermore, in synthetic chemistry, Sennosides can be prepared through the oxidation of rheinanthrone-8-glucoside using oxygen or an oxygen source in the presence of activated carbon as a catalyst. This method improves selectivity and yield compared to traditional methods .

Sennosides A and B exhibit significant biological activities, primarily as laxatives. They stimulate peristalsis in the intestines and increase water content in feces by inhibiting aquaporin-3 expression in intestinal epithelial cells. This mechanism leads to enhanced bowel movements . Additionally, Sennoside A has been shown to possess anti-obesity, hypoglycemic, hepatoprotective, anti-inflammatory, and anti-cancer properties, while Sennoside B has demonstrated activity against certain cancer cell lines .

Sennosides A and B can be synthesized through various methods:

  • Oxidation of Rheinanthrone-8-Glucoside: This method involves oxidizing rheinanthrone-8-glucoside using oxygen in the presence of activated carbon at controlled pH levels (7 to 9) and low temperatures (0 to 15 °C) to selectively produce Sennosides A and B .
  • Hydrolysis of Senna Extracts: Natural extracts from senna plants can be hydrolyzed under acidic or basic conditions to yield Sennosides A and B along with other metabolites.
  • Isomerization: Sennoside A can slowly isomerize to Sennoside B under specific conditions (e.g., sodium bicarbonate solution at elevated temperatures) due to their structural similarities .

Sennosides A and B are primarily used as laxatives in herbal medicine. They are incorporated into various formulations for treating constipation and promoting bowel regularity. Additionally, due to their potential anti-inflammatory and anti-cancer properties, ongoing research is exploring their applications in broader therapeutic contexts, including obesity management and metabolic disorders .

Sennosides A and B interact with gut microbiota, which play a crucial role in their metabolism into active forms like rhein-anthrone. These interactions can influence the efficacy of Sennosides as laxatives. Furthermore, studies suggest that long-term use may lead to adverse effects such as melanosis coli or potential carcinogenic effects on colon tissues due to prolonged stimulation of intestinal motility .

Several compounds share structural similarities with Sennosides A and B but differ in biological activity or pharmacological effects:

CompoundStructure TypeSourceMain Activity
RheinAnthraquinoneSenna plantsLaxative, anti-inflammatory
Sennidin AGlycosideSenna plantsLaxative
Sennidin BGlycosideSenna plantsLaxative
Aloe-emodinAnthraquinoneAloe veraLaxative
ChrysophanolAnthraquinoneVarious plantsAnti-cancer

Sennosides A and B are unique due to their specific stereochemistry that influences their distinct pharmacological profiles compared to other similar compounds like rhein or chrysophanol. For example, while both Sennosides exhibit laxative effects, only Sennoside A has shown significant improvements in insulin resistance .

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-08-2024

Explore Compound Types